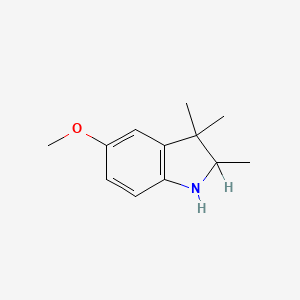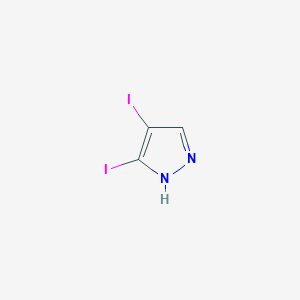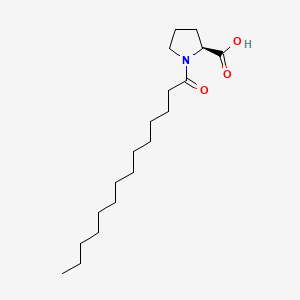
7-Methoxyquinoline-3-carboxylic acid
Übersicht
Beschreibung
7-Methoxyquinoline-3-carboxylic acid is a chemical compound with the empirical formula C11H9NO3 . It has a molecular weight of 203.19 and is typically available in solid form .
Molecular Structure Analysis
The SMILES string for 7-Methoxyquinoline-3-carboxylic acid isCOc1ccc2cc(cnc2c1)C(O)=O . This indicates that the molecule contains a methoxy group (OCH3) attached to a quinoline ring, which in turn is attached to a carboxylic acid group (COOH). Physical And Chemical Properties Analysis
7-Methoxyquinoline-3-carboxylic acid is a solid compound . Its molecular weight is 203.19 , and its empirical formula is C11H9NO3 .Wissenschaftliche Forschungsanwendungen
Neuropharmacological Studies
Research indicates that derivatives of tetrahydroisoquinoline-3-carboxylic acids, which are structurally related to 7-Methoxyquinoline-3-carboxylic acid, show significant effects on the behavior of mice. These compounds have been synthesized and observed to transiently increase locomotor activity in mice after peripheral injection. Notably, some of these compounds, including the 7-hydroxy and 7-hydroxy-6-methoxy derivatives, have been identified as endogenous compounds in the rat brain, suggesting a potential physiological role. This finding could have implications for understanding neuropharmacological mechanisms and developing therapeutic strategies for neurological conditions (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).
Metal Ion Complexation and Antibacterial Activity
The complexation behavior of metal ions by methoxyquinolones, including 7-methoxyquinoline-3-carboxylic acid derivatives, has been studied with regard to their antibacterial activity. The formation constants for the complexation of copper(II) and magnesium(II) by these compounds suggest that lipid solubility is not a major determinant of their antibacterial mechanism. Instead, the formation of 1:1 drug-metal complexes might play a significant role. This insight into the interaction between methoxyquinolones and metal ions can aid in the design of new antibacterial agents with improved efficacy and reduced resistance potential (Bailey, Cole, Goodfield, May, Dreyfuss, Midgley, & Williams, 1984).
Photolabile Precursors for Neuroactive Amino Acids
The photocleavage efficiency of 1-acyl-7-nitroindolines, closely related to 7-Methoxyquinoline-3-carboxylic acid, has been explored for its potential in generating neuroactive amino acids. Electron-donating substituents, like the 4-methoxy group, have been found to enhance photolysis efficiency significantly. This property makes such compounds valuable as photolabile precursors for the controlled release of neuroactive substances, with potential applications in neuroscience research and drug delivery systems (Papageorgiou & Corrie, 2000).
Excited-State Double Proton Transfer
7-Hydroxyquinoline-8-carboxylic acid, another derivative, undergoes excited-state intramolecular double proton transfer (ESIDPT), resulting in a unique tautomer emission. This demonstrates an intrinsic proton relay system capable of undergoing intramolecular double proton transfer in the excited state. The understanding of such processes is crucial for the development of novel photophysical and photochemical applications, including sensors and organic light-emitting diodes (OLEDs) (Tang et al., 2011).
Eigenschaften
IUPAC Name |
7-methoxyquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-3-2-7-4-8(11(13)14)6-12-10(7)5-9/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMIDFLMDWSHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562884 | |
| Record name | 7-Methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyquinoline-3-carboxylic acid | |
CAS RN |
474659-26-2 | |
| Record name | 7-Methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxyquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-Cyclopenta[c]pyridin-7(6H)-one](/img/structure/B1590900.png)





![6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B1590910.png)




